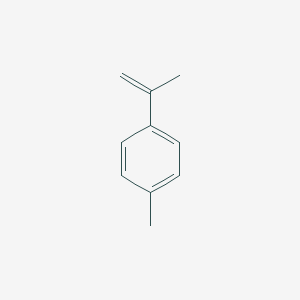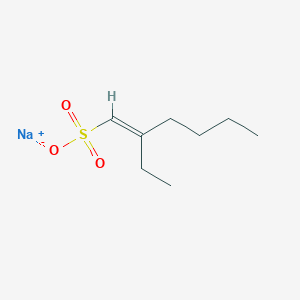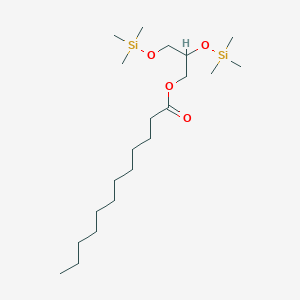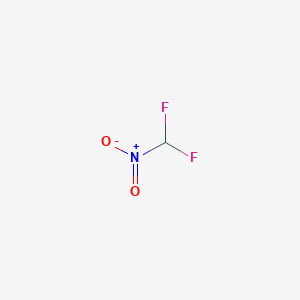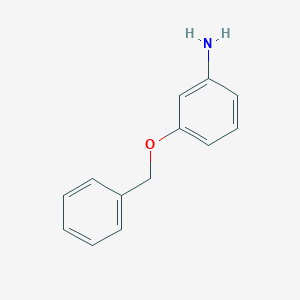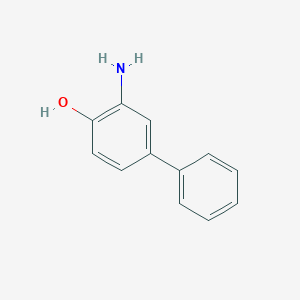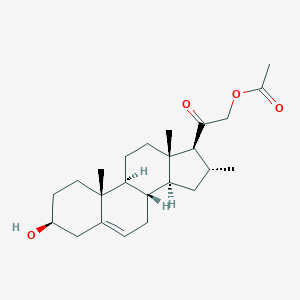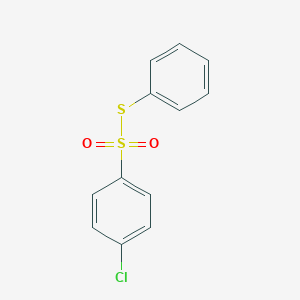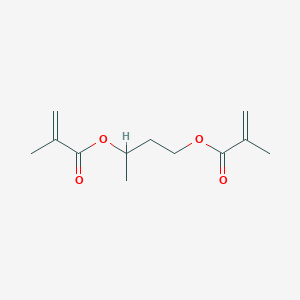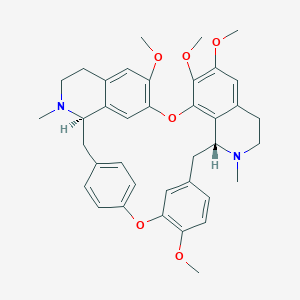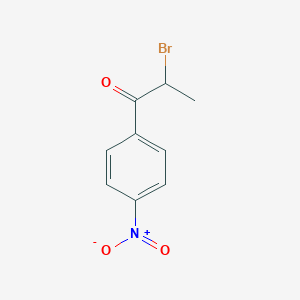
2-Bromo-1-(4-nitro-phenyl)-propan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Bromo-1-(4-nitro-phenyl)-propan-1-one is a compound that has been the subject of various scientific studies. Its structural and chemical properties have been analyzed through different spectroscopic and quantum chemical methods.
Synthesis Analysis
The synthesis of related compounds often involves base-catalyzed Claisen-Schmidt condensation reactions and can be characterized using techniques such as FT-IR, NMR, and single-crystal X-ray diffraction (Salian et al., 2018).
Molecular Structure Analysis
Molecular structure is commonly determined using methods like HF and DFT/B3LYP with basis sets in the ground state. Theoretical calculations of geometrical parameters, vibrational frequencies, and chemical shifts are comparable with experimental data (Thanigaimani et al., 2015).
Chemical Reactions and Properties
This compound's chemical reactivity and interactions can be understood through studies like non-linear optical (NLO) effect analysis, HOMO-LUMO analysis, and natural bonding orbital (NBO) analysis. These studies reveal insights into molecular bonding and electronic properties (Ramesh et al., 2020).
Physical Properties Analysis
The physical properties, such as the crystal structure and stability, can be influenced and stabilized by weak interactions like C-H⋯π, connecting molecules into specific arrangements (Thanigaimani et al., 2015).
Chemical Properties Analysis
Chemical properties, including electron-hole charge transfer and various intermolecular interactions, can be assessed using computational methods like multiwfn software. These analyses help in understanding the compound's behavior in different chemical environments (Ramesh et al., 2020).
Aplicaciones Científicas De Investigación
Synthesis and Bioevaluation
One research avenue involves the synthesis and bioevaluation of compounds related to 2-Bromo-1-(4-nitro-phenyl)-propan-1-one. For instance, a study by Kumari et al. (2014) explored the synthesis of 3-(substitutedphenyl)-1-(4-hydroxyphenyl)-2-propen-1-ones and their carbamate derivatives to assess their nematicidal activity against root-knot nematode (Meloidogyne javanica). This study revealed that specific synthesized compounds exhibited significant nematode mortality, indicating potential applications in pest control (Kumari, Singh, & Walia, 2014).
Antimicrobial Agents
Research by Doraswamy & Ramana (2013) focused on the synthesis and characterization of substituted phenyl azetidines as potential antimicrobial agents. This study involved several steps, including the treatment of 2-(4-bromo phenyl) methyl cyanide with ethyl chloroformate and the subsequent reactions leading to the synthesis of compounds with potential antimicrobial activity (Doraswamy & Ramana, 2013).
Structural Analysis
The structural and interaction analysis of related compounds is another research direction. Xiao Fang & Yifeng Wang (2016) presented a study on (1R,2R)-8-Bromo-1-[(E)-2-(4-bromophenyl)ethenyl]-2-nitro-1,2-dihydronaphtho[2,1-b]furan, detailing its structure and intermolecular interactions. The analysis of molecular geometry and interactions such as C—H⋯Br can provide insights into the stability and potential reactivity of similar compounds (Xiao Fang & Yifeng Wang, 2016).
Applications in Synthesis
The role of related compounds in the synthesis of other complex molecules has also been studied. For example, research by Wei Wenlong (2010) reviewed the synthesis and application of 2-bromo-2-nitro-1,3-propanediol, discussing its properties, antibacterial mechanism, and applications in various industries such as cosmetics, water treatment, and the pharmaceutical industry. This highlights the versatility of such compounds in different scientific and industrial applications (Wei Wenlong, 2010).
Safety And Hazards
Propiedades
IUPAC Name |
2-bromo-1-(4-nitrophenyl)propan-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrNO3/c1-6(10)9(12)7-2-4-8(5-3-7)11(13)14/h2-6H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KENDQBRWAPDVHD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)C1=CC=C(C=C1)[N+](=O)[O-])Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrNO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.07 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-1-(4-nitro-phenyl)-propan-1-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


